molecular formula C24H22Cl2N2O4 B15081674 N'-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(3-chlorophenoxy)acetohydrazide CAS No. 767310-20-3

N'-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(3-chlorophenoxy)acetohydrazide

Cat. No.: B15081674
CAS No.: 767310-20-3
M. Wt: 473.3 g/mol
InChI Key: WZTPEYBPIWDLLF-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(3-chlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(3-chlorophenoxy)acetohydrazide typically involves the following steps:

    Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of an acid catalyst to form the benzylidene intermediate.

    Hydrazide Formation: The benzylidene intermediate is then reacted with 2-(3-chlorophenoxy)acetic acid hydrazide under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(3-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(3-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-(3-chlorophenoxy)acetohydrazide
  • N’-(4-((4-Bromobenzyl)oxy)-3-ethoxybenzylidene)-2-(3-chlorophenoxy)acetohydrazide

Uniqueness

N’-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(3-chlorophenoxy)acetohydrazide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

767310-20-3

Molecular Formula

C24H22Cl2N2O4

Molecular Weight

473.3 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H22Cl2N2O4/c1-2-30-23-12-18(8-11-22(23)32-15-17-6-9-19(25)10-7-17)14-27-28-24(29)16-31-21-5-3-4-20(26)13-21/h3-14H,2,15-16H2,1H3,(H,28,29)/b27-14+

InChI Key

WZTPEYBPIWDLLF-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.